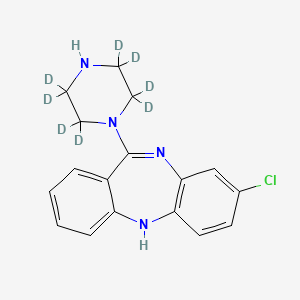

N-Desmethyl Clozapine-d8

Übersicht

Beschreibung

N-Desmethylclozapine-d8, also known as norclozapine-d8, is a deuterated form of N-Desmethylclozapine. It is a major active metabolite of the atypical antipsychotic drug clozapine. This compound is often used in scientific research due to its unique properties and its role in the metabolism of clozapine .

Wirkmechanismus

Target of Action

N-Desmethyl Clozapine-d8, also known as Norclozapine, is a major active metabolite of the atypical antipsychotic drug clozapine . It primarily targets D2/D3 dopamine receptors, M1 muscarinic receptors, and δ-opioid receptors . These receptors play crucial roles in cognition and the regulation of dopamine release .

Mode of Action

Unlike clozapine, this compound possesses intrinsic activity at the D2/D3 receptors and acts as a weak partial agonist at these sites . It has also been shown to act as a potent and efficacious agonist at the M1 and δ-opioid receptors . This unique action profile may contribute to the clinical superiority of clozapine over other antipsychotics .

Biochemical Pathways

This compound increases cortical acetylcholine and dopamine release in vivo via stimulation of M1 muscarinic receptors . This action on the muscarinic receptors is thought to play an important role in cognition .

Pharmacokinetics

Large amounts of this compound are formed in the body after administration of clozapine . Clozapine is metabolized to this compound, which then interacts with its targets . The pharmacokinetics of this compound is influenced by factors such as changes in smoking habit, infection/inflammation, co-prescription of certain drugs, notably fluvoxamine, and age .

Result of Action

The action of this compound on its targets results in enhanced cognition and atypical antipsychotic efficacy . Clinical trials found this compound itself ineffective in the treatment of schizophrenia, possibly due to its relatively low d2/d3 occupancy compared to 5-ht2 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, smoking can have a large effect on an individual’s this compound dose requirement

Biochemische Analyse

Biochemical Properties

N-Desmethyl Clozapine-d8 plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It is known to act as a partial agonist at dopamine D2 and D3 receptors, which are critical for modulating neurotransmission . Additionally, this compound exhibits potent agonist activity at muscarinic M1 receptors and δ-opioid receptors . These interactions are essential for its pharmacological effects, as they influence neurotransmitter release and receptor signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances the release of acetylcholine and dopamine by stimulating M1 muscarinic receptors . This action is associated with improved cognitive function and modulation of mood. Furthermore, this compound influences cell signaling pathways, including those involved in gene expression and cellular metabolism. It has been observed to increase the expression of c-fos, a marker of neuronal activation, in the rat forebrain . This indicates its role in modulating neuronal activity and plasticity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various receptors and enzymes. As a partial agonist at dopamine D2 and D3 receptors, it modulates dopamine signaling, which is crucial for its antipsychotic effects . Additionally, its agonist activity at M1 muscarinic receptors enhances cholinergic neurotransmission, contributing to its cognitive benefits . This compound also acts as an inverse agonist at 5-HT2A receptors, which helps in reducing psychotic symptoms . These interactions collectively contribute to its therapeutic efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its pharmacological activity . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter release and receptor activity, indicating its potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and reduce psychotic symptoms without significant adverse effects . At higher doses, this compound can induce side effects such as sialorrhea (excessive salivation) due to its action on muscarinic receptors . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hepatic metabolism. It is formed by the demethylation of clozapine, a process mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . This metabolic conversion is crucial for its pharmacological activity, as it allows this compound to exert its effects on various receptors and neurotransmitter systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It crosses the blood-brain barrier efficiently, allowing it to reach its target receptors in the central nervous system . Additionally, this compound is distributed in various tissues, including the liver and kidneys, where it undergoes further metabolism and excretion . This distribution pattern is essential for its therapeutic efficacy and safety profile.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and membrane-bound compartments of neuronal cells, where it interacts with its target receptors . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von N-Desmethylclozapin-d8 beinhaltet typischerweise die Deuterierung von N-Desmethylclozapin. Dieser Prozess kann durch verschiedene Methoden erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Eine gängige Methode beinhaltet die Verwendung von deuteriertem Methanol (CD3OD) als Lösungsmittel in Gegenwart eines Deuterierungsmittels .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Desmethylclozapin-d8 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Desmethylclozapin-d8 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seinen Metabolismus und seine Rolle als Metabolit von Clozapin unerlässlich .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von N-Desmethylclozapin-d8 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von N-Desmethylclozapin-d8 gebildet werden, umfassen verschiedene Metaboliten, die eine Rolle bei seiner pharmakologischen Aktivität spielen. Diese Metaboliten werden oft auf ihre potenziellen therapeutischen Wirkungen und ihre Rolle im Metabolismus von Clozapin untersucht .

Wissenschaftliche Forschungsanwendungen

N-Desmethylclozapin-d8 wird in der wissenschaftlichen Forschung aufgrund seiner einzigartigen Eigenschaften weit verbreitet eingesetzt. Es wird in der Untersuchung des Metabolismus von Clozapin und seiner Auswirkungen auf das zentrale Nervensystem verwendet. Darüber hinaus wird es in der forensischen Analyse und der klinischen Toxikologie verwendet, um die N-Desmethylclozapin-Spiegel in biologischen Proben zu quantifizieren .

Im Bereich der Medizin wird N-Desmethylclozapin-d8 auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Schizophrenie und anderen psychiatrischen Erkrankungen. Seine Rolle als Metabolit von Clozapin macht es zu einem wertvollen Werkzeug, um die Pharmakokinetik und Pharmakodynamik von Clozapin zu verstehen .

Wirkmechanismus

N-Desmethylclozapin-d8 entfaltet seine Wirkung durch seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wirkt als partieller Agonist an den D2- und D3-Dopaminrezeptoren, ähnlich wie Aripiprazol und Bifeprunox. Darüber hinaus wirkt es als potenter Agonist an den M1-Muskarinrezeptoren und δ-Opioidrezeptoren .

Die Stimulation der M1-Muskarinrezeptoren durch N-Desmethylclozapin-d8 wird angenommen, eine entscheidende Rolle bei seinen kognitionsfördernden Wirkungen zu spielen. Dieser Wirkmechanismus unterscheidet sich von dem von Clozapin, das hauptsächlich als Dopamin-Antagonist wirkt .

Vergleich Mit ähnlichen Verbindungen

N-Desmethylclozapin-d8 ähnelt anderen deuterierten Verbindungen, die in der wissenschaftlichen Forschung verwendet werden, wie z. B. Clozapin-d4 und Olanzapin-d8. Seine einzigartigen Eigenschaften und seine Rolle als Metabolit von Clozapin machen es von diesen Verbindungen unterscheidbar .

Liste ähnlicher Verbindungen:- Clozapin-d4

- Olanzapin-d8

- Haloperidol-d4

- Amitriptylin-d3

Schlussfolgerung

N-Desmethylclozapin-d8 ist eine wertvolle Verbindung in der wissenschaftlichen Forschung aufgrund seiner einzigartigen Eigenschaften und seiner Rolle im Metabolismus von Clozapin. Seine Synthese, chemischen Reaktionen und wissenschaftlichen Anwendungen machen es zu einem wichtigen Werkzeug in der Untersuchung psychiatrischer Erkrankungen und der Pharmakokinetik von Clozapin.

Eigenschaften

IUPAC Name |

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNOSTQEZICQQP-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

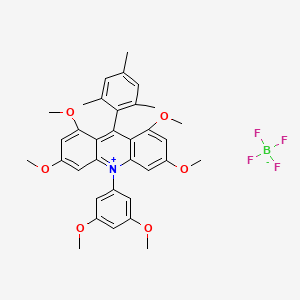

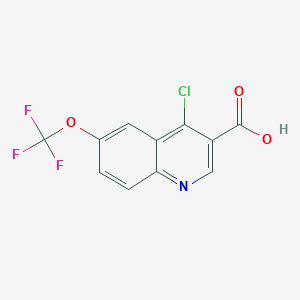

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((5,5-Dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1436992.png)

![(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid](/img/structure/B1436994.png)